![molecular formula C16H17N3O4 B2886898 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340834-17-4](/img/structure/B2886898.png)
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a benzodioxole, an amino group, a pyrimidine ring, and a carboxylic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and pyrimidine rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, and the carboxylic acid could undergo reactions typical for this functional group .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the compound’s molecular structure .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Patel, Agravat, and Shaikh (2011) involved synthesizing new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi, suggesting the potential of pyrimidine derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitumor and Antibacterial Agents
- Hafez, Alsalamah, and El-Gazzar (2017) synthesized novel thiophene and thieno[3,2-d] pyrimidine derivatives, evaluating them for their antitumor and antibacterial activities. Some compounds showed higher activity against human tumor cell lines than the standard drug doxorubicin, indicating the therapeutic potential of pyrimidine derivatives in oncology and infection control (Hafez, Alsalamah, & El-Gazzar, 2017).
Coordination Polymers and Photophysical Properties
- Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids highlighted their synthesis, crystal structures, and photophysical properties, providing insights into the design of materials with potential applications in light-emitting devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Synthesis of Novel Antitumor Agents
- A study conducted by Insuasty et al. (2008) on the microwave-induced synthesis of pyrimido[4,5-b][1,4]diazepines explored their antitumor activity, demonstrating that some compounds exhibited remarkable activity against various cancer cell lines. This research underscores the potential of pyrimidine derivatives in the development of new cancer therapies (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-3-12-11(15(20)21)8-18-16(19-12)17-7-10-4-5-13-14(6-10)23-9-22-13/h4-6,8H,2-3,7,9H2,1H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJNCXPLCUCXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

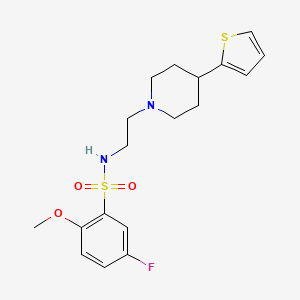
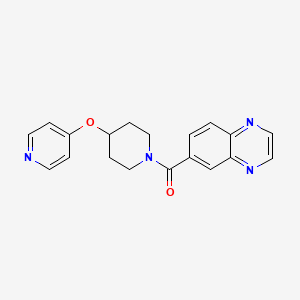
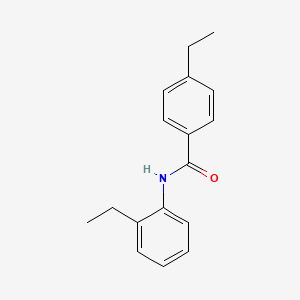
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2886820.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)
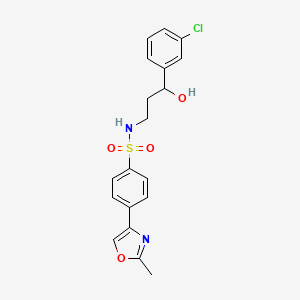
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)
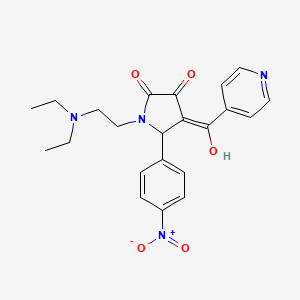
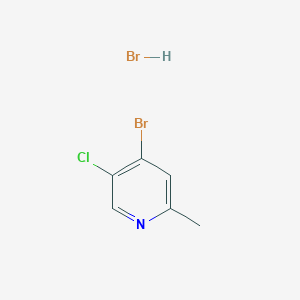
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2886833.png)

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)
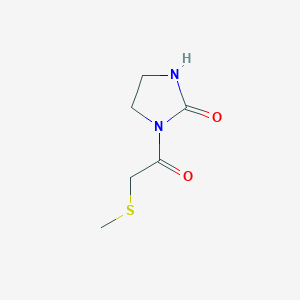
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)